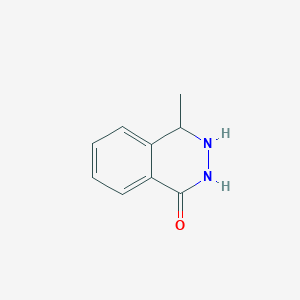![molecular formula C10H15N3O3 B12916083 Isoxazole, 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl]- CAS No. 61194-83-0](/img/structure/B12916083.png)
Isoxazole, 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a nitro group, a methyl group, and a pyrrolidin-1-yl ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole typically involves the reaction of 3-methyl-4-nitroisoxazole with 2-(pyrrolidin-1-yl)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The isoxazole ring can participate in electrophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the isoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Reduction: 3-Methyl-4-amino-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole.
Substitution: Various substituted isoxazoles depending on the electrophile used.
Hydrolysis: Breakdown products including carboxylic acids and amines.
Applications De Recherche Scientifique
3-Methyl-4-nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidin-1-yl ethyl group can enhance binding affinity to certain biological targets. The isoxazole ring provides structural stability and contributes to the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-4-nitroisoxazole: Lacks the pyrrolidin-1-yl ethyl group, making it less bioactive.
4-Nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole: Similar structure but without the methyl group, which can affect its chemical properties and reactivity.
3-Methyl-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole:
Uniqueness
3-Methyl-4-nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential bioactivity. The presence of the nitro group, methyl group, and pyrrolidin-1-yl ethyl group makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
61194-83-0 |
|---|---|
Formule moléculaire |
C10H15N3O3 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
3-methyl-4-nitro-5-(2-pyrrolidin-1-ylethyl)-1,2-oxazole |
InChI |
InChI=1S/C10H15N3O3/c1-8-10(13(14)15)9(16-11-8)4-7-12-5-2-3-6-12/h2-7H2,1H3 |
Clé InChI |
XHRLMOQZPUZSAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1[N+](=O)[O-])CCN2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-([1,1'-Bipyrrole]-2,5-diyl)diacetonitrile](/img/structure/B12916001.png)
![3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one](/img/structure/B12916009.png)
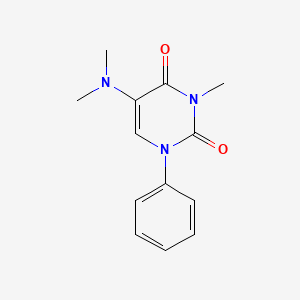

![1-Benzyl-1,8-dihydrocyclohepta[b]phosphole](/img/structure/B12916030.png)
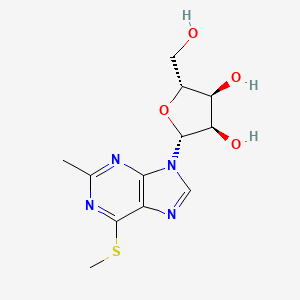

![2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol](/img/structure/B12916044.png)
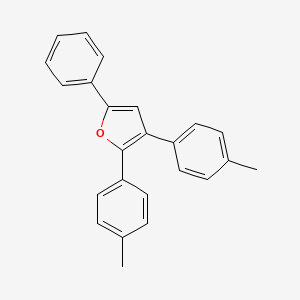
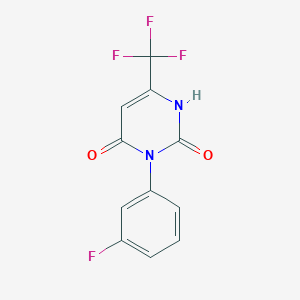

![5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B12916072.png)

